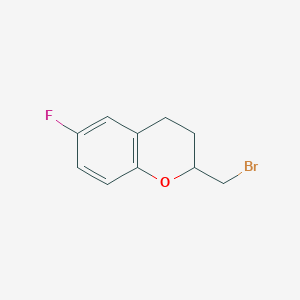

2-(Bromomethyl)-6-fluoro-3,4-dihydro-2H-chromene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(Bromomethyl)-6-fluoro-3,4-dihydro-2H-chromene” belongs to the class of organic compounds known as chromenes . Chromenes are characterized by a chromene moiety, which consists of a benzene ring fused to a heterocyclic ring containing an oxygen atom . The “2-(Bromomethyl)” and “6-fluoro” parts of the name suggest that the compound has a bromomethyl group and a fluorine atom attached to the chromene structure .

Synthesis Analysis

While specific synthesis methods for “2-(Bromomethyl)-6-fluoro-3,4-dihydro-2H-chromene” were not found, bromomethyl compounds are often synthesized from corresponding aldehydes or ketones . A common method involves the reaction of the carbonyl compound with a brominating agent .Molecular Structure Analysis

The molecular structure of “2-(Bromomethyl)-6-fluoro-3,4-dihydro-2H-chromene” would be characterized by the presence of a chromene ring, a bromomethyl group, and a fluorine atom . The exact structure would depend on the specific positions of these groups on the chromene ring .Chemical Reactions Analysis

The chemical reactions involving “2-(Bromomethyl)-6-fluoro-3,4-dihydro-2H-chromene” would depend on the reactivity of the bromomethyl and fluoro groups . Bromomethyl groups are often involved in substitution reactions, while fluoro groups are generally quite stable and unreactive .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Bromomethyl)-6-fluoro-3,4-dihydro-2H-chromene” would be influenced by the presence of the chromene ring, the bromomethyl group, and the fluorine atom . These groups could affect properties such as solubility, reactivity, and stability .Scientific Research Applications

Synthesis of Functionalized 2H-chromenes

A novel iron-catalyzed synthesis approach for functionalized 2H-chromenes, including derivatives like 2-(Bromomethyl)-6-fluoro-3,4-dihydro-2H-chromene, has been developed. This method leverages intramolecular alkyne-aldehyde metathesis, facilitating the production of a wide range of functionalized 2H-chromenes under mild conditions. The compatibility with various functional groups, including methoxy, fluoro, chloro, bromo, and phenyl, showcases the method's versatility and atom-economical, environmentally friendly nature (Bera et al., 2011).

Catalysis in 2H-Chromene Synthesis

2H-Chromenes are highlighted for their broad spectrum of biological activities, with the 2H-chromene substructure being a critical component in various medicines, natural products, and materials with unique photophysical properties. Research into catalytic methodologies for 2H-chromene synthesis has been categorized into metal catalysis, metal-free Bronsted and Lewis acid/base catalysis, including nonenantioselective organocatalysis, and enantioselective organo-catalysis. These developments underline the structural importance of the benzopyran moiety and the continuous effort to enhance synthetic approaches for these compounds (Majumdar et al., 2015).

Photochemical and Thermal Reactions

The photochromic behavior of chromene derivatives, including 2-(Bromomethyl)-6-fluoro-3,4-dihydro-2H-chromene, has been explored through NMR spectroscopy, revealing the formation of photoisomers under specific conditions. This investigation into the kinetic and photochemical quantum yield ratios of chromene compounds enhances our understanding of their potential applications in photoresponsive materials (Delbaere et al., 2003).

Thiol-Chromene "Click" Reactions for NIR Visualization

A study leveraging the thiol-chromene "click" reaction for rapid thiol detection has shown significant implications in visualizing biological processes. By integrating chromene derivatives with near-infrared (NIR) fluorophores, researchers have developed probes capable of sensitive, specific detection of thiols, contributing to our understanding of oxidative stress, cell apoptosis, and pathophysiological processes in living organisms (Yang et al., 2019).

Kinetic and Thermodynamic Studies

Research into the kinetics and synthesis of chromene derivatives, including 2-(Bromomethyl)-6-fluoro-3,4-dihydro-2H-chromene, underscores the importance of these compounds in medicinal chemistry. Studies focusing on reaction mechanisms, activation parameters, and theoretical investigations provide valuable insights into the efficient synthesis and potential applications of chromene derivatives in drug discovery and development (Asheri et al., 2016).

Safety and Hazards

Mechanism of Action

- The primary target of 2-(Bromomethyl)-6-fluoro-3,4-dihydro-2H-chromene is Cereblon (CRBN) . Cereblon is a protein that plays a crucial role in the modulation of immune responses.

- 2-(Bromomethyl)-6-fluoro-3,4-dihydro-2H-chromene interacts with Cereblon, acting as a Cereblon E3 ligase modulator . This class of drugs, also known as immunomodulatory imide drugs (IMiDs) , contains an imide group.

- The affected pathways include those associated with TNF (tumor necrosis factor) , IL-6 (interleukin-6) , VEGF (vascular endothelial growth factor) , and NF-kB (nuclear factor kappa-light-chain-enhancer of activated B cells) .

Target of Action

Mode of Action

Biochemical Pathways

Result of Action

properties

IUPAC Name |

2-(bromomethyl)-6-fluoro-3,4-dihydro-2H-chromene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrFO/c11-6-9-3-1-7-5-8(12)2-4-10(7)13-9/h2,4-5,9H,1,3,6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYDKCUSMTFGMGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)F)OC1CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrFO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2613720.png)

![N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indole-5-carboxamide](/img/structure/B2613724.png)

![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3-fluorobenzamide](/img/structure/B2613725.png)

![2-{4-[(1,3-Benzoxazol-2-yl)amino]cyclohexyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B2613728.png)

![(2S)-2-[(4-acetylphenyl)sulfonylamino]propanoic acid](/img/structure/B2613733.png)

![1-(8H-indeno[1,2-d]thiazol-2-yl)-3-(thiophen-2-yl)urea](/img/structure/B2613734.png)

![1-(2,6-Difluorophenyl)-3-(4,7-dimethoxybenzo[d]thiazol-2-yl)urea](/img/structure/B2613735.png)

![4-Chloro-2-(tetrahydro-2H-pyran-4-yl)benzofuro[3,2-d]pyrimidine](/img/structure/B2613739.png)